1-(3,3-dimethylbutyl)-1H-imidazol-2-amine
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Overview
Description
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine typically involves the alkylation of imidazole with 3,3-dimethylbutyl halide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; 0-25°C.
Substitution: Alkyl halides, acyl chlorides; basic conditions; 60-80°C.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Alkylated or acylated imidazole derivatives
Scientific Research Applications
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea: A pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells.
N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine: A hydrolysis product of neotame, used as a sweetener.
Uniqueness
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(3,3-dimethylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)4-6-12-7-5-11-8(12)10/h5,7H,4,6H2,1-3H3,(H2,10,11) |
InChI Key |
QANMDORMGLKUJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C=CN=C1N |
Origin of Product |
United States |
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